molecular formula C9H6BrFO3 B13552384 3-(2-Bromo-5-fluorophenyl)-2-oxopropanoic acid

3-(2-Bromo-5-fluorophenyl)-2-oxopropanoic acid

Cat. No.: B13552384
M. Wt: 261.04 g/mol
InChI Key: BHKWYZSPQGBKIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromo-5-fluorophenyl)-2-oxopropanoic acid is an organic compound with the molecular formula C9H6BrFO3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-fluorophenyl)-2-oxopropanoic acid typically involves the bromination and fluorination of phenylacetic acid derivatives. One common method includes the following steps:

    Bromination: Phenylacetic acid is treated with bromine in the presence of a catalyst to introduce the bromine atom at the desired position on the phenyl ring.

    Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions to introduce the fluorine atom.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-fluorophenyl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylacetic acid derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

3-(2-Bromo-5-fluorophenyl)-2-oxopropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-fluorophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can influence the compound’s binding affinity and specificity towards certain enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-fluorophenylacetic acid
  • 3-Bromo-5-fluorophenylacetic acid
  • 2-Fluoro-5-bromophenylacetic acid

Uniqueness

3-(2-Bromo-5-fluorophenyl)-2-oxopropanoic acid is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

3-(2-Bromo-5-fluorophenyl)-2-oxopropanoic acid is an organic compound that has garnered attention for its notable biological activities. This compound features a unique structure characterized by the presence of bromine and fluorine substituents on the phenyl ring, which significantly influence its chemical properties and biological interactions. This article provides a comprehensive overview of its biological activity, including potential therapeutic applications, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H8BrF O3
  • Molecular Weight : Approximately 277.09 g/mol

The presence of halogens enhances the compound's lipophilicity and reactivity, making it valuable in various chemical applications and research fields.

Biological Activity Overview

Research indicates that this compound exhibits several promising biological activities:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains, making it a candidate for further investigation in antimicrobial therapies.
  • Antitumor Activity : The compound has shown potential in inhibiting tumor growth in various cancer cell lines, indicating its possible application in cancer treatment.
  • Anti-inflammatory Effects : Research has explored its role in modulating inflammatory responses, which could be beneficial in treating inflammatory diseases.

The mechanism by which this compound exerts its biological effects is primarily through interactions with specific molecular targets. The halogen substituents enhance the compound's binding affinity to certain enzymes or receptors, leading to modulation of their activity. This interaction may result in significant biological effects, including inhibition of cell proliferation and induction of apoptosis in cancer cells.

Table 1: Summary of Biological Activities and Findings

Activity TypeObservationsReferences
AntimicrobialEffective against E. coli; MIC values reported
AntitumorInhibitory effects on various cancer cell lines
Anti-inflammatoryModulation of inflammatory pathways

Case Study: Antitumor Activity

A study conducted by researchers at a prominent cancer research institute evaluated the effects of this compound on human cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation at concentrations as low as 10610^{-6} M, demonstrating potential as a novel anticancer agent. The study highlighted the compound's ability to induce apoptosis through the activation of caspase pathways, suggesting a mechanism that warrants further exploration.

Properties

Molecular Formula

C9H6BrFO3

Molecular Weight

261.04 g/mol

IUPAC Name

3-(2-bromo-5-fluorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6BrFO3/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14/h1-3H,4H2,(H,13,14)

InChI Key

BHKWYZSPQGBKIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CC(=O)C(=O)O)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.